molecular formula C12H20Cl2O3 B14357281 Ethyl 2-acetyl-2,4-dichlorooctanoate CAS No. 90284-87-0

Ethyl 2-acetyl-2,4-dichlorooctanoate

Cat. No.: B14357281
CAS No.: 90284-87-0
M. Wt: 283.19 g/mol
InChI Key: UUCUOASLDRFPJY-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-2,4-dichlorooctanoate is an organic compound with the molecular formula C₁₂H₂₀Cl₂O₃ It is a derivative of octanoic acid, featuring both acetyl and dichloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acetyl-2,4-dichlorooctanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with thionyl chloride to introduce the dichloro groups. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The use of continuous flow reactors can also enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-2,4-dichlorooctanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-acetyl-2,4-dichlorooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-2,4-dichlorooctanoate involves its interaction with specific molecular targets. The compound’s dichloro groups can participate in nucleophilic substitution reactions, while the acetyl group can undergo various transformations. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts .

Properties

CAS No.

90284-87-0

Molecular Formula

C12H20Cl2O3

Molecular Weight

283.19 g/mol

IUPAC Name

ethyl 2-acetyl-2,4-dichlorooctanoate

InChI

InChI=1S/C12H20Cl2O3/c1-4-6-7-10(13)8-12(14,9(3)15)11(16)17-5-2/h10H,4-8H2,1-3H3

InChI Key

UUCUOASLDRFPJY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C(=O)C)(C(=O)OCC)Cl)Cl

Origin of Product

United States

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